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Compound of Interest

Compound Name: 1-(3-Bromopropyl)indole

Cat. No.: B049928

In-depth Technical Guide: 1-(3-
Bromopropyl)indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Bromopropyl)indole is a substituted indole derivative with potential applications in
medicinal chemistry and drug development. This document provides a comprehensive
overview of its molecular structure, formula, and key physicochemical properties. While a
detailed experimental protocol for its synthesis is not readily available in the public domain, a
general approach via N-alkylation of indole is discussed. Spectroscopic data for this specific
compound are not widely reported; however, characteristic spectral features of the indole
nucleus and the bromopropyl group are described to aid in its characterization. Currently, there
is a lack of specific information regarding the biological activity and its involvement in signaling
pathways. This guide aims to consolidate the available information and highlight areas for
future research.

Molecular Structure and Formula

1-(3-Bromopropyl)indole is an organic compound featuring an indole ring system where the
nitrogen atom (position 1) is substituted with a 3-bromopropyl group.

Molecular Formula: C11H12BrN
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Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 1-(3-Bromopropyl)indole is presented in
the table below. This data is crucial for its handling, formulation, and potential application in
various experimental settings.

Property Value Reference

[Generic chemical supplier

Molecular Weight 238.12 g/mol
data]

[Generic chemical supplier
data]

CAS Number 125334-52-3

Not specified (likely an oil or
Appearance ] ) Inferred
low-melting solid)

Expected to be soluble in
common organic solvents like

Solubility dichloromethane, chloroform, Inferred from structure
ethyl acetate, and acetone.

Sparingly soluble in water.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 1-(3-Bromopropyl)indole is not
readily available in published literature. However, the most common and logical route to its
synthesis is through the N-alkylation of indole with a suitable three-carbon electrophile bearing
a bromine atom.

General Synthetic Approach: N-Alkylation of Indole

The synthesis of 1-(3-Bromopropyl)indole can be conceptually broken down into the
deprotonation of indole followed by nucleophilic attack on an alkylating agent.

Logical Workflow for the Synthesis of 1-(3-Bromopropyl)indole:
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Caption: General workflow for the synthesis of 1-(3-Bromopropyl)indole via N-alkylation.

Hypothetical Experimental Protocol

The following is a generalized, hypothetical protocol for the N-alkylation of indole with 1,3-
dibromopropane. Note: This protocol is based on general organic chemistry principles for
similar reactions and has not been experimentally validated for this specific transformation.
Researchers should conduct their own optimization and safety assessments.

o Preparation: To a solution of indole (1.0 equivalent) in a suitable aprotic solvent such as N,N-
dimethylformamide (DMF) or tetrahydrofuran (THF), a base (e.g., sodium hydride (NaH), 1.1
equivalents, or potassium carbonate (K2COs3), 2-3 equivalents) is added portion-wise at 0 °C
under an inert atmosphere (e.g., nitrogen or argon).

» Deprotonation: The resulting suspension is stirred at room temperature for a specified period
(e.g., 30-60 minutes) to allow for the complete formation of the indole anion.

o Alkylation: 1,3-Dibromopropane (1.2-1.5 equivalents) is added dropwise to the reaction
mixture. The reaction is then stirred at room temperature or gently heated (e.g., 50-60 °C)
and monitored by thin-layer chromatography (TLC) until the starting indole is consumed.

o Work-up: Upon completion, the reaction is quenched by the slow addition of water. The
agueous layer is extracted with an organic solvent (e.g., ethyl acetate or diethyl ether).

 Purification: The combined organic layers are washed with brine, dried over anhydrous
sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
The crude product is then purified by column chromatography on silica gel to yield 1-(3-
Bromopropyl)indole.

Spectroscopic Characterization (Predicted)

While experimental spectra for 1-(3-Bromopropyl)indole are not readily available, the
expected spectroscopic features can be predicted based on the known spectra of indole and
related alkylated derivatives.

'H NMR Spectroscopy
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The proton NMR spectrum is expected to show signals corresponding to the protons of the
indole ring and the propyl chain.

Predicted Chemical

Proton . Multiplicity Integration
Shift (ppm)

Indole N-H Absent

Indole C2-H ~7.0-7.2 d 1H

Indole C3-H ~6.4-6.6 d 1H

Indole Aromatic-H ~7.0-7.7 m 4H

N-CH2 ~4.2-4.4 t 2H

-CH2- ~2.2-2.4 m 2H

CH2-Br ~3.4-3.6 t 2H

3C NMR Spectroscopy

The carbon NMR spectrum will display signals for the eight carbons of the indole ring and the
three carbons of the bromopropyl substituent.

Carbon Predicted Chemical Shift (ppm)
Indole C2 ~128-130

Indole C3 ~101-103

Indole Aromatic-C ~110-136

N-CH: ~45-48

-CH2- ~30-33

CH2-Br ~32-35

Infrared (IR) Spectroscopy
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The IR spectrum will be characterized by the absence of an N-H stretching band (typically
around 3400 cm~1) and the presence of C-H and C-Br stretching vibrations.

Functional Group Expected Wavenumber (cm—?)
Aromatic C-H stretch ~3000-3100

Aliphatic C-H stretch ~2850-2960

Aromatic C=C stretch ~1450-1600

C-N stretch ~1200-1350

C-Br stretch ~500-600

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic
fragmentation patterns.

Fragment Expected m/z
[M]* (for 7°Br) 237
[M]* (for 81Br) 239
M- Br]* 158
[Indole-CHz]* 130

Biological Activity and Signaling Pathways

Currently, there is a lack of published data on the specific biological activities of 1-(3-
Bromopropyl)indole and its role in any signaling pathways. The indole scaffold is a well-
known privileged structure in medicinal chemistry, found in numerous natural products and
synthetic drugs with a wide range of biological activities. The introduction of the bromopropyl
group at the N1 position provides a reactive handle for further chemical modifications, making it
a potentially useful building block for the synthesis of novel bioactive compounds.

Logical Relationship for Potential Drug Discovery Application:
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Caption: Potential utility of 1-(3-Bromopropyl)indole in drug discovery.

Conclusion and Future Directions

1-(3-Bromopropyl)indole is a molecule of interest for synthetic and medicinal chemists. While
its fundamental properties can be inferred, there is a clear need for detailed experimental work
to fully characterize this compound. Future research should focus on:

* Development and publication of a robust and detailed synthesis protocol.

o Complete spectroscopic characterization (*H NMR, 13C NMR, IR, Mass Spectrometry) to
provide a definitive reference for researchers.

o Screening for biological activity against a range of therapeutic targets to uncover its potential
pharmacological applications.

 Investigation of its effects on known signaling pathways to elucidate its mechanism of action.

This foundational work will be essential to unlock the full potential of 1-(3-Bromopropyl)indole
in the field of drug discovery and development.

 To cite this document: BenchChem. [Molecular structure and formula of 1-(3-
Bromopropyl)indole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b049928#molecular-structure-and-formula-of-1-3-
bromopropyl-indole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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